molecular formula C9H14F3NO2 B13219891 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid

2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid

Cat. No.: B13219891
M. Wt: 225.21 g/mol
InChI Key: JJSLAGGYZCUUPH-UHFFFAOYSA-N
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Description

2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an amino and acetic acid group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for various applications.

Preparation Methods

The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient reactions.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, enzyme inhibition, or receptor activation, contributing to the compound’s biological effects.

Comparison with Similar Compounds

2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be compared with other similar compounds, such as:

    2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound has a cyclopropyl ring instead of a cyclohexyl ring, resulting in different steric and electronic properties.

    2-Amino-2-[1-(trifluoromethyl)phenyl]acetic acid: The presence of a phenyl ring instead of a cyclohexyl ring imparts aromaticity and different reactivity.

    2-Amino-2-[1-(trifluoromethyl)butyl]acetic acid: The butyl group provides a linear aliphatic chain, affecting the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)8(6(13)7(14)15)4-2-1-3-5-8/h6H,1-5,13H2,(H,14,15)

InChI Key

JJSLAGGYZCUUPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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